molecular formula C26H21ClFN3O3S B2939951 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115332-21-2

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one

Cat. No. B2939951
CAS RN: 1115332-21-2
M. Wt: 509.98
InChI Key: PEHQWKIPNBLRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClFN3O3S and its molecular weight is 509.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives, including compounds similar to 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one, are synthesized and characterized for various biological activities. For instance, Kaur et al. (2010) synthesized a series of quinazoline derivatives and screened them for antipsychotic and anticonvulsant activities, highlighting the compound's relevance in pharmacology and neuroscience research (Kaur, Saxena, & Kumar, 2010).

Anticancer Activity

Quinazoline derivatives have demonstrated anticancer properties. For example, Ovádeková et al. (2005) studied the cytotoxicity of a quinazoline derivative against human cancer cell lines, showcasing its potential in cancer research (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Antibacterial Activity

Research by Appani et al. (2016) on quinazolin-4(3H)-ones revealed notable antibacterial properties, indicating its use in microbiological and medical research (Appani, Bhukya, & Gangarapu, 2016).

Antimycobacterial Activity

Sathe et al. (2011) investigated the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, a related group to quinazolines, emphasizing their importance in infectious disease research (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Diuretic Agents

Maarouf, El‐Bendary, & Goda (2004) studied quinazolin-4(3H)-one derivatives as diuretic agents, demonstrating their potential in renal and cardiovascular research (Maarouf, El‐Bendary, & Goda, 2004).

Positron Emission Tomography (PET) Imaging

Holt et al. (2006) synthesized [11C]gefitinib for imaging epidermal growth factor receptor tyrosine kinase with PET, showing the utility of quinazoline derivatives in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).

Antiviral Activities

Selvam et al. (2007) designed and synthesized quinazolin-4(3H)-ones with antiviral activities against respiratory and biodefense viruses, underlining their significance in virology and pandemic response research (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O3S/c27-19-3-1-2-17(14-19)16-35-26-29-23-15-18(24(32)30-10-12-34-13-11-30)4-9-22(23)25(33)31(26)21-7-5-20(28)6-8-21/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHQWKIPNBLRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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